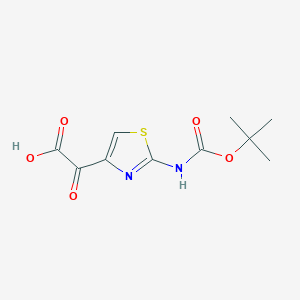
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is a chemical compound featuring a combination of piperidine, pyridine, and pyridinyl ether functionalities. This compound is of particular interest due to its diverse range of applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available starting materials such as 3-chloropyridine and piperidine.
Reaction Steps
Step 1: : The hydroxylation of 3-chloropyridine to form 3-chloropyridin-4-ol.
Step 2: : The nucleophilic substitution of the hydroxyl group with a piperidinyl group to form (3-chloropyridin-4-yl)piperidine.
Step 3: : The methanone functionality is introduced via a carbonylation reaction using pyridine as a precursor to form the final compound.
Conditions: : Reactions typically occur under controlled temperatures ranging from -10°C to 150°C with suitable solvents such as DMF (dimethylformamide) or DCM (dichloromethane) and catalysts like palladium.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using optimized protocols to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce functional groups such as carboxyl or ketone groups.
Reduction: : The compound's nitro or carbonyl groups can be reduced to amine or alcohol groups, respectively.
Substitution: : Various substitution reactions are possible, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, PCC, or mCPBA.
Reducing Agents: : NaBH4, LiAlH4, or catalytic hydrogenation.
Solvents: : Commonly used solvents include DMSO, THF, and acetonitrile.
Major Products
Depending on the reaction, products can vary from oxidized derivatives with increased functionality to reduced compounds with modified structural properties.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a building block for the synthesis of more complex molecules, aiding in the development of novel materials and catalysts.
Biology
In biological research, it functions as a ligand or an inhibitor for specific enzymes or receptors, providing insight into biochemical pathways.
Medicine
In medicine, (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Industrially, it finds use in the development of specialty chemicals and advanced materials, contributing to sectors such as pharmaceuticals and agriculture.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may act as an inhibitor, modulator, or activator, altering the function of these targets and influencing cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Pyridinyl)piperidine
(3-Chloropyridin-4-yl)methanone
(4-Chloropyridin-3-yl)piperidine
Uniqueness
What sets (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone apart is its combined functionalities, which offer a unique balance of chemical reactivity and biological activity. The presence of both piperidine and pyridine moieties allows for versatile interactions and a broad range of applications, distinguishing it from its structural analogs.
Propiedades
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-11-19-8-3-15(14)22-13-4-9-20(10-5-13)16(21)12-1-6-18-7-2-12/h1-3,6-8,11,13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORRDDBUVKBXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2826982.png)
![ethyl 2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B2826983.png)
![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)

![6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2826995.png)
![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)
![3-[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2826998.png)

